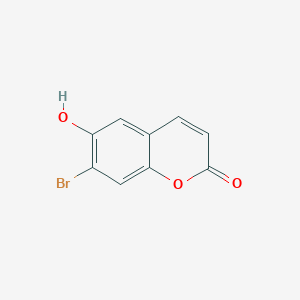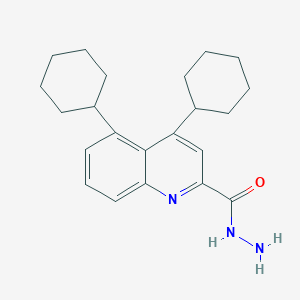![molecular formula C11H17NO B14208779 N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-67-6](/img/structure/B14208779.png)
N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity. This compound features a cycloheptadiene ring attached to a butylidene group, which is further connected to a hydroxylamine moiety. The presence of the cycloheptadiene ring imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cycloheptadiene derivatives with appropriate butylidene and hydroxylamine precursors. One common method includes the photolytic cleavage of cyclohexa-2,4-dienones followed by condensation reactions with diamines . This method utilizes visible light to induce the cleavage and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale photolytic processes, where cycloheptadiene derivatives are subjected to controlled light exposure in the presence of suitable reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with molecular targets through its reactive cycloheptadiene ring and hydroxylamine group. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine: This compound is similar in structure but features a cyclohexadiene ring instead of a cycloheptadiene ring.
Cyclopentadienone derivatives: These compounds share the diene structure but differ in the size and substitution pattern of the ring.
Uniqueness
N-[4-(Cyclohepta-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to its seven-membered cycloheptadiene ring, which imparts distinct reactivity compared to its six-membered and five-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
831171-67-6 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N-(4-cyclohepta-2,4-dien-1-ylbutylidene)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c13-12-10-6-5-9-11-7-3-1-2-4-8-11/h1-3,7,10-11,13H,4-6,8-9H2 |
Clé InChI |
KTHFXEDXUQWVLO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=CC=C1)CCCC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
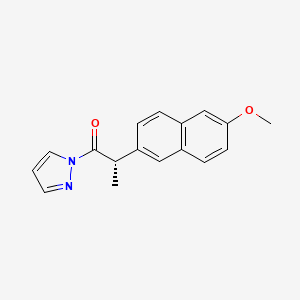
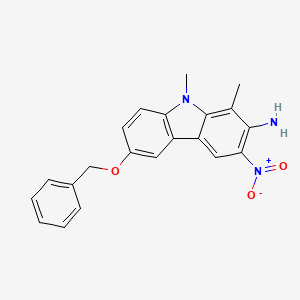

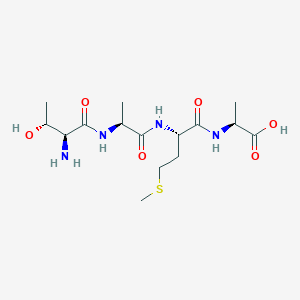
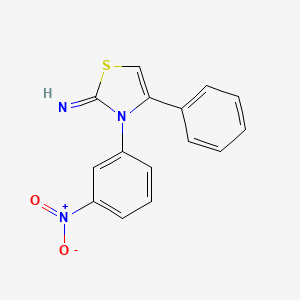

![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
